2,7-Dimethylnaphthalene-1,8-diol

描述

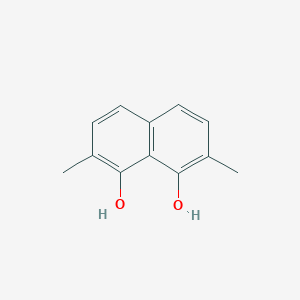

2,7-Dimethylnaphthalene-1,8-diol is an organic compound that belongs to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups (-OH) attached to the naphthalene ring at positions 1 and 8, and two methyl groups (-CH3) at positions 2 and 7

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylnaphthalene-1,8-diol can be achieved through several methods. One common approach involves the hydroxylation of 2,7-dimethylnaphthalene using strong oxidizing agents. For instance, the compound can be synthesized by reacting 2,7-dimethylnaphthalene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) to yield the desired diol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of zeolite catalysts in the presence of supercritical carbon dioxide has been explored for the efficient synthesis of this compound .

化学反应分析

Types of Reactions

2,7-Dimethylnaphthalene-1,8-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form naphthalene derivatives with fewer hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, reduced naphthalene derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

科学研究应用

Cosmetic Industry

2,7-Dimethylnaphthalene-1,8-diol is utilized in hair dye formulations. The Scientific Committee on Consumer Safety has approved its use at concentrations up to 1% in oxidative hair dyes. It acts as a precursor that reacts with primary intermediates in dye formulations, contributing to color development when mixed with hydrogen peroxide .

Key Points:

- Maximum Concentration : 1.0% in oxidative formulations.

- Safety Assessments : Evaluated for mutagenicity and sensitization potential; deemed safe within specified limits.

Polymer Chemistry

The compound is involved in the production of modified naphthalene formaldehyde resins. These resins are thermosetting materials used in:

- Electrical Insulation : Suitable for electrical laminates and prepregs.

- Adhesives : Employed in printed wiring boards and electronic devices.

These resins exhibit excellent heat resistance and are integral in the manufacturing of durable materials used in various industrial applications .

Toxicological Studies

Research has indicated that methylnaphthalenes, including this compound, can cause cytotoxic effects on respiratory tissues. Studies have demonstrated dose-dependent toxicity in animal models, particularly affecting Clara cells in the lungs . Understanding these toxicological profiles is crucial for assessing safety in consumer products.

Findings Include:

- Acute toxicity observed in inhalation studies.

- No significant hepatic or renal injury reported.

Environmental Impact Studies

The degradation pathways of 2,7-dimethylnaphthalene derivatives have been studied to understand their environmental persistence and toxicity. Research highlights the importance of evaluating the ecological risks associated with their use in industrial applications .

Case Study 1: Hair Dye Formulations

A study evaluated the efficacy and safety of hair dye formulations containing this compound. Results indicated that at a maximum concentration of 0.5% during application (due to hydrogen peroxide activation), the compound was effective without significant adverse reactions on human skin .

Case Study 2: Industrial Resin Applications

In a comparative analysis of modified naphthalene formaldehyde resins incorporating this compound, researchers noted enhanced thermal stability and mechanical properties over traditional resins. This study supports the compound's utility in high-performance applications such as aerospace and automotive industries .

作用机制

The mechanism of action of 2,7-Dimethylnaphthalene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include oxidation-reduction reactions and nucleophilic substitutions .

相似化合物的比较

Similar Compounds

- 2,6-Dimethylnaphthalene

- 2,3-Dimethylnaphthalene

- 1,4-Dimethylnaphthalene

- 1,2-Dimethylnaphthalene

Uniqueness

2,7-Dimethylnaphthalene-1,8-diol is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

2,7-Dimethylnaphthalene-1,8-diol (also known as 2,7-naphthalenediol) is a compound that has garnered attention for its biological activities, particularly in the context of its applications in cosmetics and potential therapeutic uses. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and data tables.

This compound is a polycyclic aromatic compound characterized by two hydroxyl groups located at the 1 and 8 positions of the naphthalene ring. Its molecular formula is C₁₀H₁₂O₂. The presence of hydroxyl groups contributes to its reactivity and potential biological effects.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases.

- Study Findings : A study demonstrated that the compound scavenges free radicals effectively, thereby protecting cellular components from oxidative damage .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines.

- Case Study : In vitro tests revealed that the compound inhibits the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potential role as an antitumor agent .

Sensitization and Toxicological Profile

While this compound is used in hair dye formulations, it has been classified as a moderate sensitizer.

- Toxicity Assessment : In studies assessing dermal absorption and acute toxicity, it was found that the LD50 for rats was greater than 5000 mg/kg when administered orally as part of a formulation containing this compound .

Applications in Cosmetics

The compound is utilized primarily in oxidative hair dye formulations due to its ability to react with primary intermediates to form stable dyes. The maximum concentration used on hair is typically around 1% .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2,7-dimethylnaphthalene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDCLPLCNCYUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC(=C2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301215 | |

| Record name | 2,7-Dimethyl-1,8-naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172915-65-0 | |

| Record name | 2,7-Dimethyl-1,8-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172915-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethyl-1,8-naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。